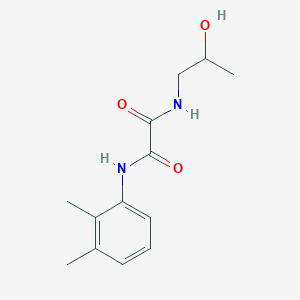![molecular formula C17H17IN2O2 B4941113 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)
2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is known to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide is complex and varies depending on the biological target. For example, this compound has been shown to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. Similarly, it has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site and preventing the phosphorylation of target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide vary depending on the biological target. For example, inhibition of HDACs can lead to the accumulation of acetylated histones, which can alter gene expression and lead to changes in cell behavior. Inhibition of protein kinases can lead to the inhibition of cell signaling pathways and the induction of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide in lab experiments is its potency and selectivity. This compound is known to have high affinity for its biological targets, which makes it an ideal tool compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. As with any chemical compound, it is important to use caution when handling and working with 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide.
Direcciones Futuras
There are several future directions for the use of 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide in scientific research. One area of interest is the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new tools for studying epigenetics. This compound has been shown to have potent HDAC inhibitory activity, and further research is needed to determine its potential as a tool compound for studying epigenetic processes. Finally, there is also potential for the use of this compound in the development of new drugs for the treatment of inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 2-iodobenzamide with N-(propylcarbamoyl)anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide has been extensively used in scientific research as a tool compound for studying various biological processes. This compound is known to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and protein kinases. As a result, it has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
2-[(2-iodobenzoyl)amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2/c1-2-11-19-16(21)13-8-4-6-10-15(13)20-17(22)12-7-3-5-9-14(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFMMSFJUPKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)
![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)
